3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide
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Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a complex organic compound that features an indole core, a methoxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of dihydropyran.
Amide Bond Formation: The final step involves coupling the indole derivative with the tetrahydropyran derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated systems for the methylation and cyclization steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to the presence of the indole core, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. The indole core is present in many pharmacologically active compounds, suggesting that derivatives of this compound could have significant medicinal value.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups and the tetrahydropyran ring can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 4-methoxyphenyl derivatives
Uniqueness
What sets 3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide apart from similar compounds is its unique combination of an indole core, methoxy groups, and a tetrahydropyran ring. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H30N2O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
InChI |
InChI=1S/C25H30N2O4/c1-29-20-8-6-19(7-9-20)25(12-16-31-17-13-25)18-26-24(28)11-15-27-14-10-21-22(27)4-3-5-23(21)30-2/h3-10,14H,11-13,15-18H2,1-2H3,(H,26,28) |
InChI Key |
YCMWXUXDTJTPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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